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molecular formula C8H9BrN2O B8484718 6-bromo-N-ethyl-2-pyridinecarboxamide

6-bromo-N-ethyl-2-pyridinecarboxamide

Cat. No. B8484718
M. Wt: 229.07 g/mol
InChI Key: RKMRTADEHXYVIC-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

prepared by reaction of ethylamine with 6-bromo-pyridine-2-carboxylic acid ethylamide; in contrast to the general procedure the reaction was carried out by heating a solution of the starting materials in ethanol/water for 72 h at 100° C. in an autoclave
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[CH2:4]([NH:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Br)[N:10]=1)=[O:8])[CH3:5]>C(O)C.O>[CH2:4]([NH:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH:3][CH2:1][CH3:2])[N:10]=1)=[O:8])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(=O)C1=NC(=CC=C1)Br
Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NC(=O)C1=NC(=CC=C1)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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